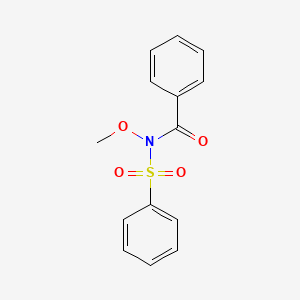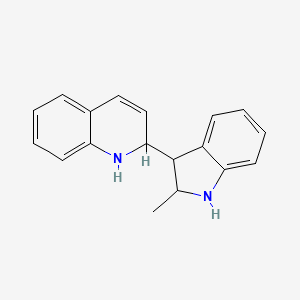![molecular formula C15H11N3S B14483365 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 64329-56-2](/img/structure/B14483365.png)
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is a complex heterocyclic compound that features both quinoxaline and benzothiazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine typically involves the condensation of 2-aminothiophenol with a suitable quinoxaline derivative. One common method includes the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoxaline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction could produce dihydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Quinoxaline: A simpler analog that lacks the benzothiazine moiety.
Benzothiazine: A related compound that does not contain the quinoxaline ring.
Indolo[2,3-b]quinoxaline: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is unique due to the combination of quinoxaline and benzothiazine moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
64329-56-2 |
|---|---|
Fórmula molecular |
C15H11N3S |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
11-methylquinoxalino[2,3-b][1,4]benzothiazine |
InChI |
InChI=1S/C15H11N3S/c1-18-12-8-4-2-6-10(12)17-15-14(18)16-11-7-3-5-9-13(11)19-15/h2-9H,1H3 |
Clave InChI |
GALWJCJMPBHFAR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)









![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
